N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
The compound N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based derivative characterized by a fluorinated phenyl group and a phenoxyacetamido substituent. Its structure integrates a 1,3,4-thiadiazole core, a sulfur-linked acetamide chain, and a 2-fluorophenyl moiety.
Key structural attributes:
- Phenoxyacetamido group: Enhances hydrogen-bonding capacity and modulates lipophilicity.
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c19-13-8-4-5-9-14(13)20-16(25)11-27-18-23-22-17(28-18)21-15(24)10-26-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDAGACNHFNRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{15}FN_{4}O_{2}S
- Molecular Weight : 336.37 g/mol
- Thiadiazole Derivatives : The 1,3,4-thiadiazole ring is known for its diverse biological activities, including anticancer properties. The presence of sulfur in the thiadiazole structure contributes to its reactivity and interaction with biological targets .
- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anticancer Activity
The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Notably:
- MCF-7 Cell Line : The compound showed promising results with an IC50 value indicating effective inhibition of cell growth.
- A549 Cell Line : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer activity.
Selectivity Studies
To evaluate selectivity towards cancer cells versus normal cells, the compound was also screened against NIH3T3 (mouse embryonic fibroblast cells). Results indicated that the compound exhibited lower toxicity towards normal cells compared to cancerous ones, highlighting its potential as a selective anticancer agent .
Case Studies and Research Findings
Table 1 summarizes key findings from various studies on the biological activity of related thiadiazole derivatives:
| Compound Name | Cell Line Tested | IC50 Value (μM) | Comments |
|---|---|---|---|
| Compound 4y | MCF-7 | 0.084 ± 0.020 | Promising cytotoxic activity compared to cisplatin |
| Compound 4v | A549 | 0.034 ± 0.008 | Significant growth inhibition observed |
| N-(2-fluorophenyl)-2... | NIH3T3 | >100 | Low toxicity towards non-cancerous cells |
Pharmacological Profile
Research indicates that thiadiazole derivatives possess a wide range of pharmacological activities beyond anticancer effects, including:
Comparison with Similar Compounds
Structural Analogues with Antiproliferative Activity
Compound 4g : N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Structure: Features a benzothiazole ring and phenylureido group instead of phenoxyacetamido.
- Activity : Exhibits antiproliferative effects, with molecular weight 456.44 (GC-MS) .
- Key Difference : The benzothiazole moiety may enhance DNA intercalation, whereas the fluorophenyl group in the target compound could improve selectivity for kinase targets (e.g., Akt) .
Compounds 3 and 8: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide
Analogues with Antimicrobial and Anti-inflammatory Properties
Compound 4a : 2-((benzimidazol-2-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Structure : Contains a benzimidazole ring instead of fluorophenyl.
- Activity : Demonstrated antimicrobial activity against S. aureus and E. coli .
- Key Difference : The fluorophenyl group in the target compound may reduce bacterial resistance compared to benzimidazole derivatives.
Compounds 4a–k : 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Structure : Shares the fluorophenyl group but incorporates an imidazo-thiadiazole fused ring.
- Activity : Exhibits anti-inflammatory and analgesic effects with moderate antifungal activity .
- Comparison : The fused ring system in these compounds may improve metabolic stability but reduce solubility compared to the target compound’s simpler thiadiazole-acetamide scaffold.
Analogues with Varied Substituents and Physicochemical Properties
Compound 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Structure: Substituted with a chlorobenzylthio group and bulky isopropylphenoxy moiety.
Compound 4.8: N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide
- Structure: Incorporates a triazinoquinazoline group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
